
乙酰丙酮钴(II)
描述
Cobalt(II) bis(acetylacetonate) is a cobalt coordination entity in which two molecules of 2,4-dioxopentan-3-ide form a coordination complex with cobalt (2+). It has a role as a catalyst . The molecular formula is C10H14CoO4 .
Synthesis Analysis
Cobalt(II) acetylacetonate is a coordination compound commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . The reduction of higher valent metal ions by acetylacetone and subsequent formation of the chelates owing to the presence of an excess acetylacetone is the driving force for the reaction .Molecular Structure Analysis
The molecular structure of Cobalt(II) bis(acetylacetonate) is available as a 2D Mol file . More detailed structural analysis can be found in the paper "Crystal Structure of Tetrameric Cobalt (II) Acetylacetonate" .Chemical Reactions Analysis
Cobalt(II) bis(acetylacetonate) can be used as a catalyst for the dehydration reaction of aldoximes to synthesize nitriles . More details about its chemical reactions can be found in the paper "Cobalt bis(acetylacetonate)–tert-butyl hydroperoxide–triethylsilane: a …" .Physical And Chemical Properties Analysis
The molecular weight of Cobalt(II) bis(acetylacetonate) is 257.1490 g/mol . More detailed physical and chemical properties can be found in the paper "A Spectroscopic Study of the Polymeric Nature of Bis(acetylacetonato …" .科学研究应用
Precursor for Nanoparticle Research
Cobalt(II) bis(acetylacetonate) plays a significant role as a precursor in nanoparticle research . The compound’s unique properties make it an ideal candidate for the development of new materials at the nanoscale .
Catalyst in Organic Syntheses
This compound is widely used as a catalyst in organic syntheses . It has been employed in several catalytic reactions, demonstrating its versatility and effectiveness .
Role in Polymer Science
In the field of polymer science, Cobalt(II) bis(acetylacetonate) is used due to its ability to form coordination complexes with various polymers . This has opened up new avenues for the development of advanced polymeric materials .
Catalyst for Negishi-type Coupling Reactions
Cobalt(II) bis(acetylacetonate) has been used as a catalyst for Negishi-type coupling reactions . The compound’s electronic properties influence the reaction rate and product yield, making it a valuable tool in these types of reactions .
Catalyst for Oxidative Isocyanide Insertion
This compound can be used as a catalyst for oxidative isocyanide insertion . This application further demonstrates the compound’s versatility as a catalyst in various chemical reactions .
Catalyst for Dehydration Reaction of Aldoximes
Cobalt(II) bis(acetylacetonate) can be used as a catalyst for the dehydration reaction of aldoximes to synthesize nitriles . This is another example of its wide-ranging use in different chemical transformations .
Catalyst for Allylic and Benzylic Oxidation Reactions
Additionally, Cobalt(II) bis(acetylacetonate) is used in allylic and benzylic oxidation reactions . This showcases its role in facilitating important oxidation reactions in organic chemistry .
Use in Fabrication of Carbon Nanostructures
Lastly, Cobalt(II) bis(acetylacetonate) is used in the fabrication of various shapes of carbon nanostructures . This is achieved through techniques such as chemical vapor deposition (CVD) and laser evaporation .
作用机制
Target of Action
Cobalt(II) bis(acetylacetonate), also known as Bis(2,4-pentanedionato)cobalt, is a coordination compound that primarily targets metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, which forms a coordination complex with cobalt(2+) .
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring . Both oxygen atoms of the acetylacetonate ligand bind to the metal to form this ring . This interaction leads to changes in the structure and reactivity of the target metal ions .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving metal enolates . Metal enolates are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms . This is a crucial feature of β-diketones, as it is the enolate anion that forms complexes with metals .
Pharmacokinetics
It’s known that the compound is sparingly soluble in cold carbon tetrachloride and benzene, slightly soluble in water and chloroform, and soluble in methanol and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Cobalt(II) bis(acetylacetonate) is commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . For instance, modified Cobalt(II) acetylacetonate complexes have been developed as efficient and inexpensive catalysts for Negishi-type coupling reactions .
Action Environment
The action, efficacy, and stability of Cobalt(II) bis(acetylacetonate) can be influenced by environmental factors. For example, the compound is hygroscopic and volatile, which means it readily absorbs moisture from the environment and can easily evaporate . These properties can affect the compound’s stability and efficacy in different environments.
安全和危害
Cobalt(II) bis(acetylacetonate) is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer by inhalation and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .
未来方向
Metal acetylacetonates are widely used as building blocks in modern organic synthesis . They are also used as latent accelerators which increase selectivity and formation of catalytic active sites, as curing agents for epoxy resin, as supported reagent systems, as a precursor for the production of metal nanoparticles .
属性
IUPAC Name |
cobalt(2+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H7O2.Co/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAZDGHFACXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893247 | |
| Record name | Cobalt(II) bis(acetylacetonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14024-48-7 | |
| Record name | Cobalt(II) acetylacetonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobaltous acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(II) bis(acetylacetonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



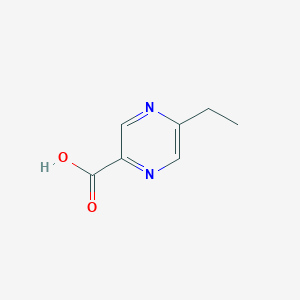

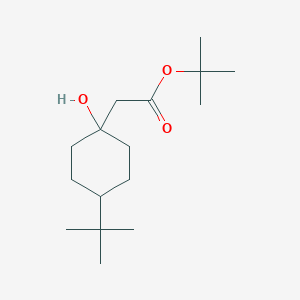

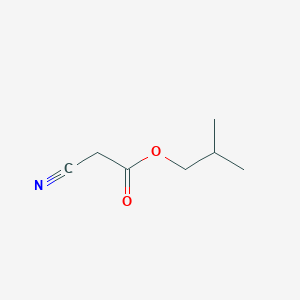



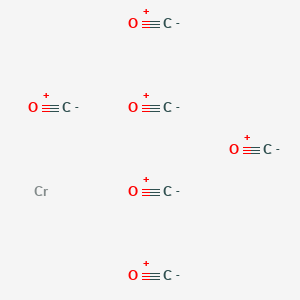

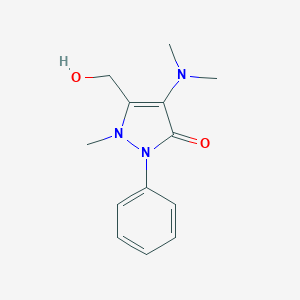
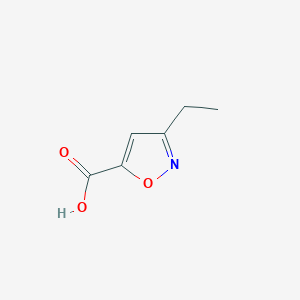
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
